molecular formula C5H7Cl2N3 B1512229 2-Chloropyridine-3,4-diamine hydrochloride CAS No. 2586-98-3

2-Chloropyridine-3,4-diamine hydrochloride

Cat. No.: B1512229
CAS No.: 2586-98-3
M. Wt: 180.03 g/mol
InChI Key: ANHMYXFNVINUSP-UHFFFAOYSA-N
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Description

2-Chloropyridine-3,4-diamine hydrochloride (CAS 1187830-93-8) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry . This compound features a chlorinated and diaminated pyridine ring, a privileged scaffold in drug discovery. The presence of both chlorine and two amine groups on the heteroaromatic ring makes it a versatile precursor for synthesizing more complex nitrogen-containing heterocycles . Chlorine atoms are a critical feature in modern pharmaceuticals, with over 250 FDA-approved drugs containing this halogen . The incorporation of chlorine into lead compounds can significantly influence their physicochemical properties, and is a common strategy in lead optimization to modulate lipophilicity, membrane permeability, and metabolic stability . Researchers utilize this diamine hydrochloride salt for its reactivity in nucleophilic substitution and cyclization reactions, enabling the construction of diverse fused heterocyclic systems or functionalized pyridines of pharmaceutical interest. The compound has a molecular formula of C5H7Cl2N3 and a molecular weight of 180.04 g/mol . It is recommended to store the material in a sealed container under dry conditions at room temperature to maintain its stability . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-3,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3.ClH/c6-5-4(8)3(7)1-2-9-5;/h1-2H,8H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHMYXFNVINUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857446
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-93-8, 2586-98-3
Record name 3,4-Pyridinediamine, 2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropyridine-3,4-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloropyridine-3,4-diamine hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with two amino groups at the 3rd and 4th positions. This unique structure contributes to its chemical reactivity and biological activity, making it a valuable candidate in medicinal chemistry.

Molecular Formula

  • Chemical Formula : C5H8Cl2N3·HCl
  • Molecular Weight : 195.00 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino groups enable the formation of hydrogen bonds, while the chlorine atom enhances its electrophilic character, allowing it to modulate various cellular processes.

Key Mechanisms

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission.
  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

Anticancer Activity

A study evaluated the anticancer effects of this compound on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (μM)
HeLa (Cervical)15.0
CEM (T-lymphocyte)12.5
L1210 (Leukemia)18.0

These findings suggest that the compound exhibits moderate potency against these cancer types, warranting further investigation into its mechanisms and potential clinical applications .

Antimicrobial Activity

In antimicrobial assays against common pathogens, this compound demonstrated effective inhibitory concentrations:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results highlight the compound's potential as an antimicrobial agent .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective properties of the compound in models of oxidative stress. It was found to reduce neuronal cell death by inhibiting reactive oxygen species (ROS) production, indicating its potential in treating neurodegenerative diseases .
  • Cholinesterase Inhibition : Research focused on the selectivity of this compound for AChE over BuChE. The compound exhibited significant selectivity with an IC50 value of 3.5 μM for AChE compared to >100 μM for BuChE .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5H6ClN3·HCl
  • Molecular Weight : 180.04 g/mol
  • Appearance : White to pale yellow crystalline solid
  • Melting Point : Approximately 199-202 °C
  • Solubility : Slightly soluble in water

Pharmaceutical Development

2-Chloropyridine-3,4-diamine hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for the synthesis of various bioactive compounds:

  • Anticancer Agents : Research indicates that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, preclinical trials have shown significant reductions in tumor growth rates in colorectal carcinoma models when treated with related compounds .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies demonstrate its effectiveness in inhibiting growth through interference with bacterial enzyme systems .

Agrochemical Applications

The compound is also utilized in the agrochemical industry:

  • Pesticide Development : It serves as an intermediate for synthesizing pesticides with high biological activity and low toxicity. For instance, it can be converted into N-(2-chloro-4-pyridyl)urea regulators that promote plant growth and enhance crop yields .
  • Fungicides : The compound is effective against pathogens such as rust and powdery mildew, making it valuable for agricultural applications .

Inhibition of Trypanosoma brucei

A study optimized derivatives of this compound to inhibit Trypanosoma brucei methionyl-tRNA synthetase. The best derivatives exhibited low toxicity to mammalian cells while effectively inhibiting parasite growth, showcasing potential for treating human African trypanosomiasis .

Antitumor Efficacy

In preclinical trials, compounds derived from this structure demonstrated significant reductions in tumor growth rates in xenograft models of colorectal carcinoma when administered orally. These findings support further development as an anticancer therapeutic .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula CAS Number Key Substituents Applications/Relevance
2-Chloropyridine-3,4-diamine HCl C₅H₇Cl₂N₃ 24665-92-7 Cl (C2), NH₂ (C3, C4) Pharmaceutical intermediate
6-Chloropyridine-3,4-diamine HCl C₅H₇Cl₂N₃ Not provided Cl (C6), NH₂ (C3, C4) Positional isomer; similar reactivity
3-Chloropyridazine HCl C₄H₅Cl₂N₃ 141-30-0 Cl (C3), NH₂ (C4, C5) Pyridazine core; kinase inhibitor
2-Chloromethyl-3,4-dimethoxypyridine HCl C₈H₁₁Cl₂NO₂ 72830-09-2 Cl-CH₂ (C2), OCH₃ (C3, C4) Bulkier substituents; drug synthesis
N4-Isobutylquinoline-3,4-diamine HCl C₁₃H₁₈ClN₃ 935521-01-0 Isobutyl (C4), NH₂ (C3) Quinoline-based; antitumor research

Key Observations:

Positional Isomerism :

  • 6-Chloropyridine-3,4-diamine HCl shares the same molecular formula as the target compound but differs in chlorine placement (C6 vs. C2). This positional variance alters electronic distribution, affecting reactivity in substitution reactions. For example, the C2 chlorine in the target compound may enhance electrophilic aromatic substitution at C5 due to meta-directing effects .

Ring Heteroatom Variations :

  • 3-Chloropyridazine HCl replaces the pyridine ring with a pyridazine system (two adjacent nitrogen atoms). This increases polarity and hydrogen-bonding capacity, making it more suitable for kinase inhibition applications compared to the pyridine-based target compound .

Substituent Effects: 2-Chloromethyl-3,4-dimethoxypyridine HCl features methoxy and chloromethyl groups, which introduce steric hindrance and lipophilicity. These properties are advantageous in prodrug design but reduce water solubility compared to the amino-substituted target compound .

Core Structure Expansion: Quinoline derivatives like N4-Isobutylquinoline-3,4-diamine HCl exhibit extended aromatic systems, enhancing π-π stacking interactions in biological targets. This structural feature is absent in the simpler pyridine-based target compound, limiting its use in certain antitumor applications .

Preparation Methods

General Synthetic Strategy

The preparation of 2-Chloropyridine-3,4-diamine hydrochloride generally involves:

  • Starting from 2-chloropyridine or related chloropyridine derivatives.
  • Introduction of amino groups via nitration, substitution, or reduction steps.
  • Use of protecting groups or intermediates such as nitro or oxynitride derivatives.
  • Final conversion to the hydrochloride salt form for stability and isolation.

Detailed Preparation Methods

Oxidation and Nitration of 2-Chloropyridine (Based on CN103420904A)

A multi-step synthesis begins with 2-chloropyridine as the raw material:

Step Reaction Description Conditions Key Reagents Product/Intermediate
1 Oxidation of 2-chloropyridine 10–20 °C, then 80 °C for 8 h 35% hydrogen peroxide, glacial acetic acid 2-chloropyridine oxynitride
2 Nitration of oxynitride intermediate Mixed acid (nitration mixture) Mixed acid (e.g., HNO3/H2SO4) 2-chloro-4-nitropyridine oxynitride
3 Amination with benzylamine Solvent reaction Benzylamine 2-benzylamino-4-nitropyridine oxynitride
4 Deprotection (benzyl removal) Sulfuric acid treatment Sulfuric acid 2-amino-4-nitropyridine oxynitride
5 Catalytic hydrogenation (reduction) Metal catalyst, mild conditions Hydrogen, metal catalyst (e.g., Pd/C) 2,4-diaminopyridine (final product)

This method emphasizes:

  • Use of inexpensive and readily available reagents (2-chloropyridine, hydrogen peroxide, benzylamine, sulfuric acid).
  • Mild reaction conditions suitable for scale-up.
  • High purity and yield due to catalytic hydrogenation in the final step.

This pathway, while primarily for 2,4-diaminopyridine, is adaptable for the preparation of 2-chloropyridine-3,4-diamine derivatives by modifying substitution positions and reaction parameters.

Alternative Routes via Pyrimidine Intermediates (Based on EP0295218A1 and CN114394941A)

Although focused on pyrimidine analogues, these methods provide insights into related aminopyridine synthesis:

  • Starting from ethyl cyanoacetate and guanidine, cyclization under basic conditions yields diaminopyrimidine intermediates.
  • Chlorination with POCl3 introduces chlorine substituents at desired positions.
  • Amination steps with piperidine or other amines under reflux conditions yield diamino-chloropyridine analogues.
  • Purification involves crystallization, filtration, and drying steps with solvents like methanol, ethanol, tetrahydrofuran, and acetone.

These methods highlight:

  • Use of cyclization and chlorination to construct the heterocyclic core.
  • Reflux and solvent extraction techniques for purification.
  • Potential for high yield and purity with controlled pH and temperature.

While these patents focus on 2,4-diamino-6-chloropyrimidine, the synthetic logic can inform preparation of this compound by analogous substitution and reduction chemistry.

Comparative Analysis of Preparation Methods

Feature Oxidation/Nitration Route (CN103420904A) Pyrimidine Cyclization Route (EP0295218A1, CN114394941A)
Starting Material 2-Chloropyridine Ethyl cyanoacetate + guanidine
Key Steps Oxidation, nitration, amination, catalytic hydrogenation Cyclization, chlorination, amination
Reaction Conditions Mild, 10–80 °C, catalytic hydrogenation Reflux, basic medium, POCl3 chlorination
Purification Concentration, crystallization Filtration, solvent washing, crystallization
Advantages Low cost, mild conditions, scalable High purity, well-established intermediates
Limitations Multi-step, requires careful control of nitration More steps, requires chlorination reagents

Research Findings and Industrial Feasibility

  • The oxidation/nitration method shows high industrial feasibility due to mild conditions and inexpensive reagents, with reported high purity and yield of the diamino product.
  • Catalytic hydrogenation under metal catalysts is effective in selectively reducing nitro groups without affecting the chlorine substituent.
  • The pyrimidine-based synthesis offers an alternative when starting from simpler precursors but involves harsher reagents like POCl3 and more complex purification.
  • Both methods allow for scale-up, but the oxidation/nitration route is preferred for environmental and cost reasons.

Summary Table of Key Preparation Steps for this compound

Step No. Reaction Type Reagents/Conditions Outcome
1 Oxidation of 2-chloropyridine 35% H2O2, acetic acid, 10–80 °C 2-chloropyridine oxynitride
2 Nitration Mixed acid (HNO3/H2SO4), controlled temperature 2-chloro-4-nitropyridine oxynitride
3 Amination Benzylamine, solvent, ambient temperature 2-benzylamino-4-nitropyridine oxynitride
4 Deprotection Sulfuric acid, mild heating 2-amino-4-nitropyridine oxynitride
5 Catalytic reduction Metal catalyst (Pd/C), hydrogen gas, mild conditions 2,4-diaminopyridine derivative

Q & A

Q. What are the common synthetic routes for 2-Chloropyridine-3,4-diamine hydrochloride, and what are their respective yields and purity considerations?

Answer: Synthesis typically involves chlorination and amination steps. For example:

  • Step 1 : Nitration of pyridine derivatives followed by reduction to form diamine intermediates.
  • Step 2 : Selective chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under controlled conditions.
  • Step 3 : Hydrochloride salt formation via acid-base reactions (e.g., HCl in ethanol).
    Yields vary (50–75%) depending on reaction optimization (e.g., temperature, catalyst choice). Purity (>98%) is achievable via recrystallization from ethanol/water mixtures . Challenges include controlling regioselectivity during chlorination and avoiding over-oxidation of amine groups.

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • NMR : ¹H NMR (D₂O) should show peaks for pyridine protons (δ 7.8–8.2 ppm) and amine protons (δ 5.0–6.0 ppm, broad). ¹³C NMR confirms the chlorinated position (C-Cl at ~140 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 174.03 for C₅H₇ClN₃·HCl).
  • Pharmacopoeial Tests : Clarity (10% aqueous solution), sulfated ash (<1.0 mg/g), and loss on drying (<5.0 mg/g) per standardized protocols .

Q. What are the solubility properties of this compound in various solvents, and how do these influence experimental design?

Answer:

  • Water : Highly soluble (>50 mg/mL at 25°C), making aqueous reactions feasible.
  • Ethanol : Moderate solubility (~20 mg/mL), useful for recrystallization.
  • DCM/THF : Poor solubility (<5 mg/mL), limiting use in non-polar reactions.
    Methodological Tip : Pre-dissolve in water for kinetic studies or use DMSO as a co-solvent for organic-phase reactions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing derivatives of this compound?

Answer:

  • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out impurities.
  • High-Resolution MS : Resolve isotopic patterns (e.g., Cl’s ³⁵Cl/³⁷Cl ratio) to distinguish molecular ion clusters from background noise.
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives.
    Case Study : Discrepancies in amine proton integration (NMR) vs. MS molecular weight may arise from partial hydrochloride dissociation; adjust pH or use deuterated solvents for clarity .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, humidity), and what protocols ensure long-term integrity?

Answer:

  • Stability Data :

    ConditionDegradation Over 6 Months
    4°C (dry)<2%
    25°C, 60% humidity~15% (hydrolysis of Cl)
    -20°C (argon)No detectable change
  • Protocols : Store in airtight containers with desiccants (silica gel) under inert gas. Monitor via periodic HPLC to detect hydrolyzed byproducts (e.g., pyridine-diols) .

Q. What mechanistic insights can be derived from studying the reactivity of the chlorine substituent in this compound under nucleophilic substitution conditions?

Answer:

  • Kinetic Studies : The 2-chloro group undergoes SNAr reactions with amines/thiols, with rates influenced by electron-withdrawing diamine groups (Hammett σ = +0.78).
  • Regioselectivity : Steric hindrance from adjacent amine groups directs substitution to the 4-position in some cases.
  • Catalysis : Use Cu(I) catalysts to accelerate coupling with aryl boronic acids (Suzuki-Miyaura), yielding biaryl derivatives for drug discovery .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyridine-3,4-diamine hydrochloride
Reactant of Route 2
2-Chloropyridine-3,4-diamine hydrochloride

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